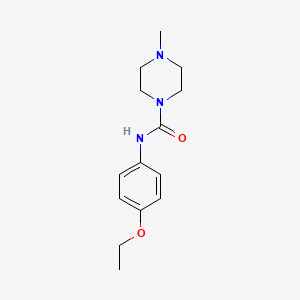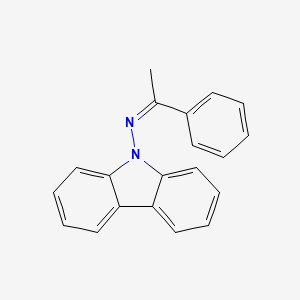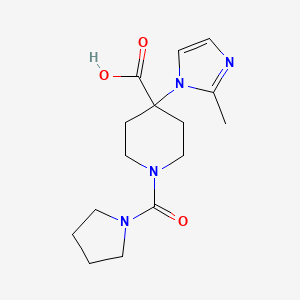![molecular formula C20H18N4O5 B5421428 5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5421428.png)
5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(4-morpholinyl)-3-nitrobenzylidene]-3-phenyl-2,4-imidazolidinedione is a chemical compound known as MNBD-2. It is a small molecule inhibitor that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
MNBD-2 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting HSP90, MNBD-2 disrupts these processes and prevents the growth and survival of cancer cells.
Biochemical and physiological effects:
MNBD-2 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be due to the inhibition of HSP90, which plays a role in a wide range of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MNBD-2 is its relatively low toxicity, which makes it a safer alternative to other cancer treatments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MNBD-2. One area of interest is its potential use in combination with other cancer treatments to enhance their effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of MNBD-2 and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, MNBD-2 is a promising compound that has been studied for its potential use in various scientific research applications. Its ability to inhibit the activity of HSP90 makes it a promising candidate for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Synthesemethoden
MNBD-2 is synthesized using a multistep process that involves the reaction of 4-morpholine-4-carboxaldehyde, 3-nitrobenzaldehyde, and phenylglyoxal with ammonium acetate in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
MNBD-2 has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a cancer treatment. MNBD-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c25-19-16(21-20(26)23(19)15-4-2-1-3-5-15)12-14-6-7-17(18(13-14)24(27)28)22-8-10-29-11-9-22/h1-7,12-13H,8-11H2,(H,21,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERUTBJDXVHNIW-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({3-[(4-isopropylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-yl}methyl)-1H-benzimidazole](/img/structure/B5421346.png)
![methyl [(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5421347.png)

![1-[(2'-methoxy-4-biphenylyl)carbonyl]-4-azepanamine](/img/structure/B5421362.png)
![3-(allylthio)-6-(2-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421366.png)

![N-(3,3-dimethylbutyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5421386.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5421388.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5421393.png)

![5-{1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5421395.png)

![5-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5421405.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5421435.png)
